molecular formula C16H14N2O4 B5555607 (2E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide

(2E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide

Cat. No.: B5555607
M. Wt: 298.29 g/mol
InChI Key: GJWJVLBLBWRSOE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide is 298.09535693 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Light-Switchable Polymer Applications

A study by Sobolčiak et al. (2013) discusses a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation with light. This transformation enables the polymer to condense and release double-strand DNA, demonstrating a potential application in gene delivery and antimicrobial activities. The polymer's ability to switch its antibacterial activity to a non-toxic character upon light exposure suggests its use in controlled drug release and antibacterial surface coatings (Sobolčiak et al., 2013).

Enzymatically Degradable Drug Delivery Systems

Duncan et al. (1983) synthesized N-(2-hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains, designed for degradation by lysosomal enzymes. This research highlights the potential of these polymers in drug delivery systems, where the drug-polymer linkage is susceptible to intralysosomal hydrolysis, ensuring the release of the drug within the target cells. The study provides a foundation for developing targeted drug delivery systems with controlled release mechanisms (Duncan et al., 1983).

Corrosion Inhibition

Mishra et al. (2018) investigated N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. The study found that electron-donating and electron-withdrawing substituents significantly affect the inhibition efficiency, suggesting applications in protecting metals from corrosion. This research offers insights into the design of more effective corrosion inhibitors based on structural modifications of the benzamide derivatives (Mishra et al., 2018).

Fluorescent Probes for Hypoxic Cells

Feng et al. (2016) developed a novel fluorescent probe using a 4-nitroimidazole moiety for selective detection of hypoxia in tumor cells. This probe demonstrates the potential for biomedical research, particularly in imaging and studying disease-relevant hypoxia. Such probes can be instrumental in understanding the hypoxic environment of tumors, aiding in the diagnosis and treatment of cancer (Feng et al., 2016).

Properties

IUPAC Name

(E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-15-9-8-13(18(20)21)11-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWJVLBLBWRSOE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.